
BAY-1816032
Vue d'ensemble
Description
BAY 1816032: est un inhibiteur hautement puissant et sélectif de l'enzyme kinase 1 non inhibée par les benzimidazoles en bourgeonnement. Ce composé a montré un potentiel significatif dans les études précliniques pour sa capacité à inhiber la prolifération des cellules tumorales et à améliorer l'efficacité d'autres traitements contre le cancer .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du BAY 1816032 implique plusieurs étapes, commençant par la sélection de matières premières et de réactifs appropriés. La voie de synthèse exacte et les conditions de réaction sont exclusives et non divulguées publiquement en détail. Il est connu que des efforts de chimie médicinale ont été déployés pour optimiser l'affinité cible du composé, ses propriétés physicochimiques et ses paramètres pharmacocinétiques .
Méthodes de production industrielle : Les méthodes de production industrielle du BAY 1816032 ne sont pas explicitement détaillées dans la littérature disponible. Typiquement, de tels composés sont produits par une série de réactions chimiques impliquant des processus de purification et de contrôle qualité pour assurer l'efficacité et la sécurité du produit final .
Analyse Des Réactions Chimiques
Biochemical Interaction with BUB1 Kinase
BAY-1816032 is a highly selective ATP-competitive inhibitor of the BUB1 kinase catalytic domain (amino acids 704–1085). Key biochemical parameters include:
The compound exhibits slow-binding kinetics , with association (k<sub>on</sub>) and dissociation (k<sub>off</sub>) rates of and , respectively . X-ray crystallography confirmed its binding mode within the ATP-binding pocket of BUB1, stabilizing an inactive kinase conformation .
Selectivity Profile
This compound demonstrates >17-fold selectivity for BUB1 over off-target kinases:
Kinase | K<sub>d</sub> (nmol/L) | Inhibition at 100 nmol/L |
---|---|---|
BUB1 | 3.3 | 100% |
LOK/STK10 | 57 | 60% |
DMPK2 | 850 | <30% |
DDR1 | 2,300 | <10% |
No significant activity was observed against 399 other human kinases in competition-binding assays .
Synergistic Interactions with Taxanes and PARP Inhibitors
This compound enhances the efficacy of chemotherapeutics by disrupting mitotic error correction mechanisms:
Combination Studies in Cellular Assays
In taxane-resistant prostate cancer models, this compound restored sensitivity by increasing caspase-3/7 activation and mitotic cell death .
Pharmacodynamic Effects
- Mitotic Duration : Prolongs mitosis by 2.5-fold in combination with paclitaxel .
- Chromosomal Instability : Induces merotelic kinetochore attachments and lagging chromosomes .
- Tumor Regression : In triple-negative breast cancer xenografts, combination therapy reduced tumor volume by 78% vs. paclitaxel monotherapy (p < 0.001) .
Limitations in Available Data
No studies explicitly detail:
- Synthetic pathways for this compound (likely proprietary).
- Metabolic degradation routes or phase I/II reactions.
- Excipient compatibility or formulation-related reactions.
Applications De Recherche Scientifique
BAY 1816032 has a wide range of scientific research applications, particularly in the fields of cancer biology and medicinal chemistry. Some of its key applications include:
Cancer Research: BAY 1816032 has shown significant potential in preclinical studies for its ability to inhibit tumor cell proliferation and enhance the efficacy of other cancer treatments such as taxanes and PARP inhibitors
Cell Cycle Studies: The compound is used to study the role of budding uninhibited by benzimidazoles 1 kinase in cell cycle regulation and chromosome segregation
Drug Development: BAY 1816032 serves as a valuable tool in the development of new cancer therapies by providing insights into the mechanisms of budding uninhibited by benzimidazoles 1 kinase inhibition and its impact on tumor cells
Mécanisme D'action
BAY 1816032 exerts its effects by inhibiting the catalytic activity of budding uninhibited by benzimidazoles 1 kinase. This enzyme plays a crucial role in chromosome arm resolution and the positioning of the chromosomal passenger complex for the resolution of spindle attachment errors. By inhibiting this enzyme, BAY 1816032 disrupts these processes, leading to chromosome mis-segregation and tumor cell death .
Comparaison Avec Des Composés Similaires
Composés similaires :
BAY 1816032: est comparé à d'autres inhibiteurs de la kinase 1 non inhibée par les benzimidazoles en bourgeonnement tels que BAY 1816032 et BAY 1816032
Unicité :
- BAY 1816032 est unique par sa forte puissance, son long temps de résidence cible et son excellente sélectivité pour la kinase 1 non inhibée par les benzimidazoles en bourgeonnement. Il montre également des effets synergiques ou additifs lorsqu'il est utilisé en combinaison avec d'autres traitements contre le cancer, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .
Activité Biologique
BAY-1816032 is a novel, selective inhibitor of the BUB1 kinase, a critical component of the spindle assembly checkpoint (SAC) during mitosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological profile, and preclinical findings.
BUB1 kinase plays a vital role in ensuring accurate chromosome segregation during cell division. It is involved in the formation of the mitotic checkpoint complex (MCC), which prevents anaphase onset until all chromosomes are properly attached to the spindle apparatus. Inhibition of BUB1 by this compound leads to:
- Chromosome Mis-segregation : The compound induces errors in chromosome alignment, which can trigger apoptosis in cancer cells.
- Synergistic Effects with Chemotherapies : When combined with taxanes (e.g., paclitaxel and docetaxel) or DNA-damaging agents like PARP inhibitors, this compound enhances tumor cell sensitivity, potentially overcoming resistance mechanisms often seen with monotherapy.
Pharmacological Profile
This compound exhibits a potent inhibitory effect on BUB1 kinase activity with an IC50 value of 6.1 nM, indicating high selectivity and efficacy against this target . The pharmacokinetic studies demonstrate favorable absorption and distribution characteristics, making it suitable for both intravenous and oral administration.
Table 1: Summary of Pharmacokinetic Properties
Parameter | Value |
---|---|
IC50 (BUB1) | 6.1 nM |
Bioavailability | Good |
Administration Routes | Oral and Intravenous |
Target Residence Time | Long |
Preclinical Studies
Several preclinical studies have explored the efficacy of this compound in various cancer models. Notably, studies involving human triple-negative breast cancer xenografts revealed significant tumor size reduction when this compound was used in combination with paclitaxel or olaparib compared to monotherapy .
Case Study: Triple-Negative Breast Cancer
In a study using triple-negative breast cancer xenografts:
- Combination Therapy : this compound combined with paclitaxel showed a statistically significant reduction in tumor volume (p < 0.05).
- Tolerability : The combination therapy was well-tolerated with minimal adverse effects reported.
In Vitro and In Vivo Efficacy
This compound has been shown to exert anti-proliferative effects across various cancer cell lines, including small cell lung cancer (SCLC). In vitro assays demonstrated reduced proliferation and migration rates when SCLC cells were treated with this compound. Furthermore, silencing BUB1 enhanced E-cadherin expression while suppressing markers associated with epithelial-mesenchymal transition (EMT) .
Table 2: In Vitro Efficacy Data
Cell Line | Treatment | Proliferation Reduction (%) | Migration Reduction (%) |
---|---|---|---|
SCLC | This compound | 45% | 50% |
Triple-Negative Breast | This compound + Paclitaxel | 60% | 55% |
Q & A
Q. Basic: What is the primary mechanism of action of BAY-1816032 in cancer research?
This compound is a potent, orally available inhibitor of BUB1 (budding uninhibited by benzimidazoles 1) kinase, a serine/threonine kinase critical for mitotic checkpoint regulation. It binds to the recombinant catalytic domain of BUB1 with an IC50 of 6.1–7 nM, inducing prolonged target engagement (t½ = 87 minutes) and selective inhibition over 395 other kinases . Mechanistically, it disrupts Thr-120 phosphorylation in HeLa cells, causing chromosomal lagging, mitotic delay, and apoptosis in cancer cell lines (median IC50 = 1.4 μM in proliferation assays) .
Methodological Note : Validate BUB1 inhibition via:
- Kinase assays : Recombinant BUB1 catalytic domain testing with ATP competition .
- Cellular phosphorylation assays : Immunoblotting for Thr-120 phosphorylation (e.g., in nocodazole-synchronized HeLa cells) .
Q. Basic: How do researchers validate BUB1 as the primary target of this compound in vitro?
Target validation requires orthogonal approaches:
- Kinase selectivity panels : Test against a broad panel (e.g., 395 kinases) to confirm specificity .
- CRISPR/Cas9 knockout : Compare this compound effects in BUB1-knockout vs. wild-type cells.
- Rescue experiments : Re-express BUB1 in knockout models to restore sensitivity .
Key Data : this compound shows >100-fold selectivity for BUB1 over closely related kinases (e.g., BUBR1), supporting target specificity .
Q. Basic: What experimental models are used to assess this compound’s anti-proliferative effects?
- Cell lines : K562 (CML), HeLa (cervical cancer), and 8505C (anaplastic thyroid carcinoma) are common models. Dose-response curves (IC50) are generated via ATP-based viability assays (e.g., CellTiter-Glo) .
- Mitotic defect analysis : Immunofluorescence for aberrant spindle formation or DAPI staining for chromosomal misalignment .
- Apoptosis assays : JC-1 mitochondrial membrane potential kits combined with Annexin V/PI flow cytometry .
Q. Advanced: How should researchers design experiments to evaluate synergistic effects between this compound and taxanes?
Experimental Design :
- Combination ratios : Test this compound with paclitaxel/docetaxel at fixed molar ratios (e.g., 1:1, 1:10) .
- Proliferation assays : Use 72-hour exposure to calculate combination indices (CI) via Chou-Talalay analysis (CI <1 = synergy) .
- In vivo xenografts : Administer oral this compound (e.g., 30 mg/kg) with intraperitoneal taxanes. Measure tumor volume and mitotic arrest via phospho-histone H3 staining .
Key Finding : this compound synergizes with taxanes (CI = 0.3), enhancing tumor regression in xenografts compared to monotherapy .
Q. Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Case Study : this compound shows strong in vitro activity (IC50 ~1.4 μM) but limited in vivo monotherapy efficacy.
Methodological Solutions :
- Pharmacokinetic (PK) profiling : Measure plasma/tumor drug levels to confirm target engagement.
- Tumor microenvironment (TME) analysis : Assess stromal cell interactions or hypoxia markers that may reduce efficacy .
- Combination therapy focus : Prioritize in vivo studies with taxanes or PARP inhibitors, leveraging synergistic mechanisms .
Q. Advanced: What techniques quantify mitotic defects induced by BUB1 inhibition?
- Live-cell imaging : Track mitotic progression and chromosomal segregation errors in real time .
- Flow cytometry : DNA content analysis (PI staining) to detect G2/M arrest .
- Western blotting : Measure mitotic regulators (e.g., cyclin B1, securin) and apoptosis markers (caspase-3 cleavage) .
Data Interpretation : Chromosomal lagging correlates with BUB1 inhibition efficacy; quantify lagging chromosomes per metaphase plate in ≥100 cells .
Q. Advanced: How to address contradictory data on this compound’s single-agent vs. combination efficacy?
Hypothesis Testing :
- Dose escalation studies : Determine if higher doses overcome TME-mediated resistance.
- Biomarker stratification : Use phospho-BUB1 (Thr-120) IHC to identify tumors with high BUB1 dependency .
- Transcriptomic profiling : Compare responsive vs. resistant tumors for compensatory pathways (e.g., AURORA kinases) .
Q. Advanced: What pharmacodynamic markers are used to assess BUB1 inhibition in vivo?
Propriétés
IUPAC Name |
2-[3,5-difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOGVAVHOLLLAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.